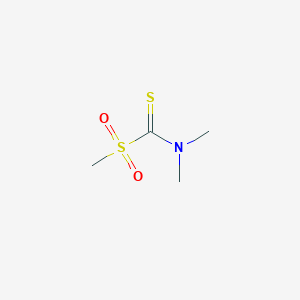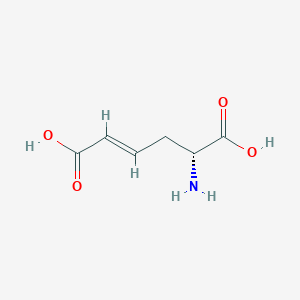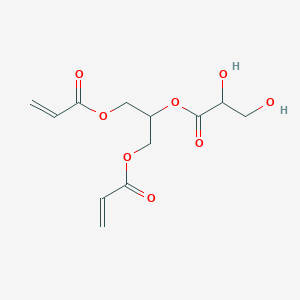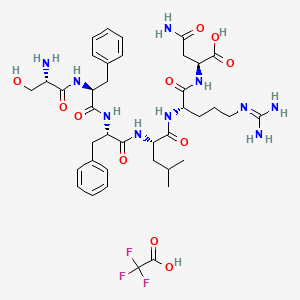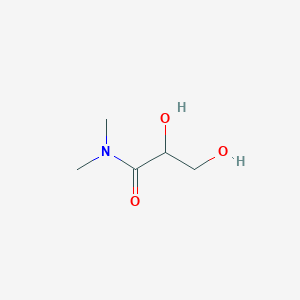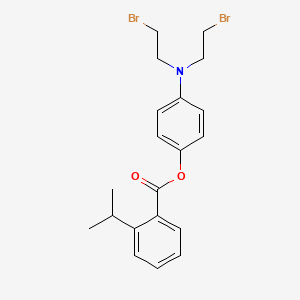
p-(Bis(2-bromoethyl)amino)phenyl o-isopropylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate is a complex organic compound with the molecular formula C20H23Br2NO2 . This compound is known for its unique structure, which includes a benzoate ester linked to a phenyl ring substituted with bis(2-bromoethyl)amino groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of [4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate involves multiple steps. One common synthetic route includes the reaction of 4-aminophenol with 2-bromoethyl bromide to form 4-(bis(2-bromoethyl)amino)phenol. This intermediate is then esterified with 2-propan-2-ylbenzoic acid under acidic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
[4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the bromoethyl groups can be replaced by other nucleophiles like thiols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological studies, it is used to investigate the effects of brominated compounds on cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The bis(2-bromoethyl)amino groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound can also undergo electrophilic aromatic substitution reactions, which play a role in its biological activity .
Comparison with Similar Compounds
Compared to other similar compounds, [4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate is unique due to its specific substitution pattern and the presence of both bromine and amino groups. Similar compounds include:
[4-(Bis(2-chloroethyl)amino)phenyl]2-propan-2-ylbenzoate: Similar structure but with chlorine atoms instead of bromine.
[4-(Bis(2-iodoethyl)amino)phenyl]2-propan-2-ylbenzoate: Contains iodine atoms, leading to different reactivity and applications.
This compound’s unique properties make it a valuable tool in various fields of scientific research.
Properties
CAS No. |
22954-14-9 |
|---|---|
Molecular Formula |
C20H23Br2NO2 |
Molecular Weight |
469.2 g/mol |
IUPAC Name |
[4-[bis(2-bromoethyl)amino]phenyl] 2-propan-2-ylbenzoate |
InChI |
InChI=1S/C20H23Br2NO2/c1-15(2)18-5-3-4-6-19(18)20(24)25-17-9-7-16(8-10-17)23(13-11-21)14-12-22/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
PRMOCPYCVSHNMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13818993.png)
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)
![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
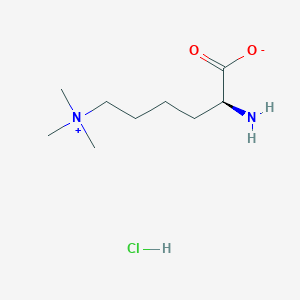
![1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B13819040.png)
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
![1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13819045.png)
